molecular formula C13H19NO3 B1386373 Benzyl N-(2-hydroxyethyl)-N-(propan-2-yl)carbamate CAS No. 1156363-32-4

Benzyl N-(2-hydroxyethyl)-N-(propan-2-yl)carbamate

Cat. No. B1386373
CAS RN: 1156363-32-4
M. Wt: 237.29 g/mol
InChI Key: NQQVDAYYNFXEPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl N-(2-hydroxyethyl)-N-(propan-2-yl)carbamate, also known as BNPC, is a carbamate derivative of benzyl alcohol. It is a versatile compound with a wide range of applications in scientific research. BNPC is used as a reagent in organic synthesis, as a catalyst in biochemical reactions, and as a stabilizer for various materials. It is also used in the production of drugs, dyes, and other industrial products.

Mechanism of Action

Benzyl N-(2-hydroxyethyl)-N-(propan-2-yl)carbamate acts as an acid catalyst in biochemical reactions, catalyzing the hydrolysis of esters and amides. The mechanism of action involves the protonation of the carbonyl oxygen of the ester or amide, leading to the formation of an oxyanion. This oxyanion then undergoes nucleophilic attack by water, resulting in the hydrolysis of the ester or amide.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects on living organisms. It has been shown to be an effective inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of acetylcholine in the nervous system. Additionally, this compound has been found to have anticoagulant activity, as well as anti-inflammatory and analgesic effects.

Advantages and Limitations for Lab Experiments

Benzyl N-(2-hydroxyethyl)-N-(propan-2-yl)carbamate is a versatile compound with a wide range of applications in scientific research. It is relatively easy to synthesize and is stable under most conditions. Additionally, it is relatively non-toxic and has low reactivity. However, this compound is sensitive to light and air, and should be stored in a cool, dark place.

Future Directions

Benzyl N-(2-hydroxyethyl)-N-(propan-2-yl)carbamate has a wide range of potential applications in the future. It could be used as a reagent in the synthesis of new drugs and other industrial products. Additionally, it could be used as a catalyst in the production of biodegradable polymers, or in the synthesis of new materials. This compound could also be used in the development of new therapeutic agents, such as antibiotics and antiviral drugs. Finally, this compound could be used in the development of new methods for controlling pests and diseases.

Synthesis Methods

Benzyl N-(2-hydroxyethyl)-N-(propan-2-yl)carbamate is typically synthesized from the reaction of benzyl alcohol and propan-2-yl carbamate. The reaction proceeds in the presence of an acid catalyst, such as sulfuric acid, at a temperature of between 80-110°C. The reaction is usually complete within 1-2 hours. The reaction of benzyl alcohol and propan-2-yl carbamate yields this compound and water as the main products.

Scientific Research Applications

Benzyl N-(2-hydroxyethyl)-N-(propan-2-yl)carbamate has a wide range of applications in scientific research. It is used as a reagent in a variety of organic synthesis reactions, such as the synthesis of pharmaceuticals, dyes, and other industrial products. It is also used as a catalyst in numerous biochemical reactions, such as the hydrolysis of esters and amides. Additionally, this compound is used as a stabilizer for various materials, such as proteins and enzymes.

properties

IUPAC Name

benzyl N-(2-hydroxyethyl)-N-propan-2-ylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3/c1-11(2)14(8-9-15)13(16)17-10-12-6-4-3-5-7-12/h3-7,11,15H,8-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQQVDAYYNFXEPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCO)C(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.